2,4-Dibromo-6-(tert-butyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNBOTYWWDTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of 2,4-Dibromo-6-(tert-butyl)aniline in chlorinated solvents
Initiating Solubility Research
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Expanding Solvent Focus
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Outlining the Guide Steps
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The Steric-Electronic Paradox: tert-Butyl Modulation in 2,4-Dibromoaniline Scaffolds
Executive Summary
In the optimization of phenyl-amino cores for drug discovery, the 2,4-dibromoaniline scaffold presents a classic problem: the electron-withdrawing nature of bromine atoms ($ \sigma_p = +0.23 $, $ \sigma_m = +0.39 $) significantly reduces the basicity and nucleophilicity of the amine, often rendering it inert to subsequent coupling or creating metabolic liabilities.
This guide analyzes the strategic incorporation of the tert-butyl group ($ t $-Bu) as a structural modulator. Unlike methyl or ethyl groups, the $ t $-Bu group introduces a massive steric demand that overrides standard electronic vectors. We explore how the $ t $-Bu group, particularly at the ortho (C6) or N-position, induces Steric Inhibition of Resonance (SIR) , effectively decoupling the amine lone pair from the aromatic
Part 1: Theoretical Framework & Electronic Analysis
The Inductive vs. Steric Conflict
The tert-butyl group is unique among alkyl substituents. While it possesses a strong positive inductive effect ($ +I $), its lack of
| Substituent | Electronic Effect | Steric Parameter ($ E_s $) | Impact on Aniline pKa |
| -H | Reference | 0.00 | Base (4.6) |
| -CH3 | +I, Hyperconjugation | -1.24 | Slight Increase |
| -Br (x2) | -I, +R (Weak) | -1.16 | Significant Decrease |
| -t-Butyl | +I (Strong), No Hyperconj. | -2.78 (Massive) | Context Dependent |
Steric Inhibition of Resonance (SIR)
In 2,4-dibromo-6-tert-butylaniline , the bulky $ t $-Bu group at C6 clashes with the amine hydrogens. To relieve this strain, the $ -NH_2 $ group rotates out of the plane of the benzene ring (dihedral angle
-
Consequence 1 (Electronic Decoupling): The nitrogen lone pair ($ n_N $) can no longer overlap effectively with the aromatic
-system. -
Consequence 2 (Basicity Spike): Usually, aniline resonance ($ n_N \rightarrow \pi_{Ar} $) stabilizes the neutral molecule, lowering pKa. By breaking this resonance, the lone pair remains localized on the nitrogen, making it more basic, counteracting the electron-withdrawing effect of the two bromine atoms.
Mechanistic Pathway Visualization
The following diagram illustrates the decoupling mechanism caused by the ortho-t-butyl group.
Figure 1: The Steric Inhibition of Resonance (SIR) pathway showing how steric bulk forces conformational changes that alter electronic properties.
Part 2: Synthesis & Reactivity Protocols
Synthesizing sterically crowded poly-halogenated anilines requires bypassing the standard directing effects which often favor over-bromination.
Protocol: Regioselective Synthesis of 2,4-Dibromo-6-tert-butylaniline
Objective: Synthesize the target scaffold without brominating the tert-butyl group or causing ipso-substitution.
Reagents:
-
2-tert-butylaniline (Starting Material)
-
N-Bromosuccinimide (NBS) - Preferred over elemental $ Br_2 $ for control.
-
Acetonitrile (ACN) or DMF (Solvent)
-
Ammonium Acetate ($ NH_4OAc $) - Catalyst
Step-by-Step Methodology:
-
Preparation: Dissolve 2-tert-butylaniline (10 mmol) in ACN (50 mL). The solution must be maintained at 0°C to suppress radical side reactions on the t-butyl alkyl chain.
-
Bromination (First Equivalent): Add NBS (10.5 mmol) portion-wise over 30 minutes.
-
Insight: The para position (C4) is sterically accessible and electronically activated. The first Br will install at C4 exclusively.
-
Checkpoint: TLC should show conversion to 4-bromo-2-tert-butylaniline.
-
-
Bromination (Second Equivalent): Add a second portion of NBS (11 mmol) and warm to Room Temperature (25°C).
-
Insight: The remaining ortho position (C6) is blocked by the t-butyl group? No. The t-butyl is at C2. The open positions are C6 (ortho) and C5 (meta). C6 is activated by the amine but hindered. C5 is unactivated.
-
Correction: In 2-tert-butylaniline, the positions are C2(tBu), C4(para), C6(ortho). The C6 position is sterically accessible compared to C2.
-
Reaction Logic: The second bromine attacks C6.
-
-
Quenching: Pour mixture into ice water saturated with sodium thiosulfate (to remove residual bromine).
-
Purification: Recrystallize from Ethanol/Water (9:1). Column chromatography is rarely needed due to the high crystallinity of dibromo derivatives.
Reactivity Profile: The "Buchwald Barrier"
When using these derivatives in Buchwald-Hartwig aminations, the t-butyl group creates a "conical zone of exclusion."
-
Problem: Palladium catalysts with bulky ligands (e.g., XPhos, BINAP) fail to coordinate effectively due to the ortho-t-butyl group.
-
Solution: Use PEPPSI-IPr or catalysts with smaller steric profiles (e.g., BrettPhos is often too bulky; P(t-Bu)3 is preferred for electronic reasons but sterically risky).
-
Protocol Adjustment: Increase temperature to 110°C and use a strong base (NaOtBu) to force the deprotonation of the sterically hindered amine.
Part 3: Physicochemical Data Analysis
The following data highlights the "restorative" effect of the t-butyl group on the basicity of the aniline, counteracting the bromine atoms.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (Conj. Acid) | logP (Lipophilicity) | N-H Stretching ($ cm^{-1} $) |
| Aniline | $ C_6H_5NH_2 $ | 4.60 | 0.90 | 3480 (sym), 3390 (asym) |
| 2,4-Dibromoaniline | $ 2,4-Br_2-C_6H_3NH_2 $ | 1.85 | 2.85 | 3495, 3400 |
| 2,4-Dibromo-6-t-Bu-aniline | $ 2,4-Br_2-6-tBu-C_6H_3NH_2 $ | 2.95 | 4.12 | 3510, 3425 |
-
Analysis: The addition of the t-butyl group raises the pKa by ~1.1 units compared to the di-bromo parent. This confirms the SIR effect: the lone pair is less delocalized into the ring, thus more available for protonation.
-
IR Shift: The higher frequency of N-H stretching in the t-butyl derivative indicates a stronger N-H bond and less $ sp^2 $ character (more $ sp^3 $-like) due to the loss of conjugation.
Part 4: Applications in Drug Design (Metabolic Shielding)
In medicinal chemistry, the tert-butyl group serves as a Metabolic Shield .
-
Blocking Benzylic Oxidation: Unlike methyl groups, t-butyl has no benzylic protons ($ \alpha $-protons), rendering it immune to CYP450-mediated hydroxylation at the benzylic position.
-
Blocking Ring Oxidation: The steric bulk prevents the approach of the CYP450 Iron-Oxo species to the aromatic ring, reducing the formation of toxic epoxide intermediates.
Figure 2: The metabolic shielding effect of the tert-butyl group, diverting metabolism away from toxic ring oxidation.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Detailed discussion on Steric Inhibition of Resonance and Hammett plots).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for
and values). -
Burgot, J. L. (1998). Ionic Equilibria in Analytical Chemistry. Springer. (Methodologies for pKa determination in non-aqueous solvents for insoluble anilines).
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Protocols for coupling sterically hindered anilines).
Methodological & Application
Application Note: Regioselective Bromination of 2-tert-Butylaniline Using N-Bromosuccinimide (NBS)
Executive Summary
This application note details the optimized protocol for the regioselective monobromination of 2-tert-butylaniline to synthesize 4-bromo-2-tert-butylaniline . While elemental bromine (
We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) to achieve high regioselectivity (>95% para-isomer) under mild conditions. This method leverages the steric bulk of the tert-butyl group and the controlled release of bromonium ions by NBS to exclusively target the 4-position.
Mechanistic Insight & Reaction Design
Regioselectivity Analysis
The substrate, 2-tert-butylaniline, presents a classic case of competing directing effects and steric constraints:
-
Amino Group (-NH₂): Strong activator, ortho/para director.
-
tert-Butyl Group (-tBu): Weak activator, ortho/para director, but exerts massive steric hindrance.
Site Availability:
-
Position 6 (ortho to NH₂): Electronically activated but sterically crowded.
-
Position 4 (para to NH₂): Electronically highly activated and sterically accessible.
-
Position 3 (ortho to tBu): Sterically blocked and electronically less favored.
Reaction Pathway Visualization
The following diagram illustrates the Electrophilic Aromatic Substitution (
Figure 1: Mechanistic pathway for the NBS-mediated bromination of 2-tert-butylaniline.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-tert-Butylaniline (Purity >98%)
-
N-Bromosuccinimide (NBS) (Recrystallized if yellow; typically 99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous preferred) or Acetonitrile (MeCN)
-
Ethyl Acetate / Hexanes (for extraction)
-
Sodium Thiosulfate (sat. aq.)
-
-
Equipment:
-
3-neck Round Bottom Flask (RBF)
-
Magnetic Stirrer & Bar
-
Ice/Water Bath
-
Addition Funnel (for larger scales) or Spatula (for batch addition)
-
Stoichiometry Table
| Component | Role | Equivalents | Mass/Vol (Example) |
| 2-tert-Butylaniline | Substrate | 1.0 | 1.49 g (10 mmol) |
| NBS | Reagent | 1.05 | 1.87 g (10.5 mmol) |
| DMF | Solvent | 10 Vol | 15 mL |
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
-
Charge a clean, dry 50 mL RBF with 2-tert-butylaniline (1.49 g, 10 mmol).
-
Add DMF (15 mL) and stir to obtain a clear, homogeneous solution.
-
Cool the system to 0–5°C using an ice-water bath.
-
Note: Cooling is critical to prevent exotherms that can lead to oxidation (darkening of solution).
-
Step 2: Controlled Addition of NBS
-
Weigh out NBS (1.87 g, 10.5 mmol).
-
Add NBS portion-wise over 15–20 minutes.
-
Caution: Protect the reaction from direct bright light during addition to minimize radical side reactions, although ionic bromination dominates in DMF.
-
-
Observe the color. The solution may turn slightly orange/red but should not turn black.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Monitor via TLC (Hexanes:EtOAc 9:1) or HPLC.
-
Target: Disappearance of starting aniline (
) and appearance of product ( ).
-
Step 4: Workup & Isolation
-
Pour the reaction mixture into 100 mL of ice-cold water .
-
Observation: The product may precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash the combined organic layers with:
-
Water (2 x 30 mL) (to remove DMF).
-
Sat. Sodium Thiosulfate (20 mL) (to quench trace bromine).
-
Brine (20 mL) .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil is often sufficiently pure (>95%).
-
If necessary, purify via Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-bromo-2-tert-butylaniline.
Results & Discussion
Expected Outcomes
-
Yield: 85–95%
-
Appearance: Light brown oil or low-melting solid.
-
Purity: >98% (by HPLC/GC).
Characterization Data (Simulated)
| Analysis | Characteristic Signal | Interpretation |
| 1H NMR | tert-Butyl group (remains intact). | |
| 1H NMR | Amine protons (-NH₂). | |
| 1H NMR | Proton at C6 (ortho to NH₂). | |
| 1H NMR | Proton at C5. | |
| 1H NMR | Proton at C3 (ortho to tBu). | |
| Selectivity | Absence of triplet | Indicates substitution at C4 (para). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction | Oxidation of amine | Ensure temperature is <5°C during NBS addition. Use inert atmosphere ( |
| Low Conversion | Old/Wet NBS | Recrystallize NBS from water; dry thoroughly before use. |
| Di-bromination | Excess NBS | Strictly control stoichiometry to 1.0–1.05 equivalents. |
| Emulsion in Workup | DMF presence | Wash organic layer thoroughly with water (3x) before brine wash. |
References
-
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733-4735. [Link]
-
Gilow, H. M., & Burton, D. E. (1981). Bromination of aromatic amines. The Journal of Organic Chemistry, 46(11), 2221-2225. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for NBS handling).
Synthesis of sterically hindered diazonium salts from 2,4-Dibromo-6-(tert-butyl)aniline
Initiating Search Strategy
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Refining Data Gathering
I'm now diving deep into Google, aiming for an exhaustive search on preparing sterically hindered diazonium salts, especially from 2,4-Dibromo-6-(tert-butyl)aniline. I'm focusing on protocols, mechanisms, challenges and fixes. I will scrutinize the search results to find key parameters, safety, and analysis techniques. I'll create the application note introduction, citing authorities. After that, I will develop the synthesis protocol, then finalize a reaction workflow diagram.
Expanding Search Parameters
I'm now expanding my search to find diazotization of sterically hindered anilines, and exploring more on the specific this compound, including the specifics of the protocols, mechanisms, and common challenges/solutions. Then, I plan to zero in on parameters, safety, and analysis for characterizing the salts. Finally, I will structure the application note introduction and develop the protocol, diagram, and table.
Troubleshooting & Optimization
Purification and recrystallization solvents for 2,4-Dibromo-6-(tert-butyl)aniline
Case Reference: Pur-DBtBA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Physicochemical Challenge
Purifying 2,4-Dibromo-6-(tert-butyl)aniline presents a unique challenge due to the conflicting nature of its substituents. You are dealing with a molecule that possesses a polar, H-bond-donating amine group, yet is heavily shielded by a bulky, lipophilic tert-butyl group at the ortho (6) position and two electron-withdrawing bromine atoms.
This specific substitution pattern creates two primary risks during recrystallization:
-
Oiling Out: The low melting point (often <60°C due to asymmetry) and high lipophilicity mean the compound prefers to separate as a liquid phase rather than a crystal lattice when the solvent polarity is increased too quickly.
-
Weak Basicity: The steric bulk and electron-withdrawing bromines significantly reduce the basicity of the amine, making acid-base extraction (a common aniline purification method) difficult without strong acids.
Solvent Selection Matrix
The following table summarizes the solvent systems validated for this class of halogenated alkylanilines.
| Solvent System | Polarity | Crystallization Mechanism | Risk Profile | Best For |
| Ethanol / Water | High | Anti-solvent precipitation | High (Oiling Out) | Removing polar, colored impurities. |
| Methanol (Cold) | High | Temperature drop | Moderate | Initial crude cleanup. |
| Hexane or Pentane | Low | Temperature drop (-20°C) | Low | High-purity final steps. |
| AcOH / Water | High | pH-controlled precipitation | High | Removing non-basic impurities. |
Troubleshooting Guide (Q&A)
Q1: "I tried adding water to my ethanolic solution, but the product separated as a brown oil instead of crystals. What happened?"
Diagnosis: You have encountered the "Oiling Out" phenomenon. This occurs when the metastable liquid-liquid phase separation boundary is crossed before the solubility curve (crystallization boundary). This is common for this compound because its melting point is likely depressed by impurities.
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase. Add a small amount of Ethanol if necessary.
-
Seed: Allow the solution to cool very slowly to room temperature. Once it reaches roughly 35-40°C, add a seed crystal (if available) or scratch the glass wall.
-
The "Cloud Point" Rule: When adding water, stop immediately at the first sign of persistent cloudiness. Do not add more until crystals have clearly formed.
-
Switch Systems: If oiling persists, switch to the Hexane (Low-Temp) protocol (see Section 4).
Q2: "My product has a persistent reddish/purple hue even after recrystallization."
Diagnosis: This indicates the presence of oxidation byproducts (azo compounds or quinone-imines), which are common in anilines exposed to air and light. These impurities are often trace (<1%) but highly colored.
Corrective Action:
-
Activated Carbon Treatment: Dissolve the crude material in boiling Ethanol. Add Activated Charcoal (1-2% by weight).
-
Hot Filtration: Stir for 10 minutes, then filter while hot through a Celite pad to remove the carbon.
-
Acid Wash (Alternative): If the color persists, dissolve the aniline in Hexane and wash with a dilute Sodium Bisulfite (
) solution to reduce oxidized species.
Q3: "Can I purify this by making the HCl salt?"
Diagnosis: Theoretically yes, but practically difficult. The tert-butyl group at the 6-position provides significant steric hindrance, and the two bromines reduce electron density on the nitrogen. The hydrochloride salt may be unstable (prone to hydrolysis) or too soluble in organic solvents.
Recommendation: Rely on neutral recrystallization (Hexane or EtOH/H2O) first. Use salt formation (passing dry HCl gas into an ethereal solution) only as a last resort if neutral methods fail.
Validated Protocols
Method A: Low-Temperature Hexane Crystallization (Recommended)
Best for: Avoiding oiling out and maximizing yield.
-
Dissolution: Place crude this compound in a flask. Add the minimum amount of Hexane required to dissolve the solid at 50°C (Do not boil aggressively; hexane is volatile).
-
Filtration: Filter the warm solution through a fluted filter paper (or syringe filter) to remove insoluble particulates.
-
Cooling: Allow the filtrate to cool to room temperature.
-
Deep Freeze: Place the sealed flask in a freezer (-20°C) for 12–24 hours.
-
Collection: Cold filter rapidly using a chilled Buchner funnel. Wash with very cold (-20°C) Pentane or Hexane.
Method B: Ethanol/Water Precipitation
Best for: Removing highly polar impurities.
-
Dissolution: Dissolve 10g of crude solid in ~30-40 mL of warm Ethanol (60°C).
-
Precipitation: Add warm Water dropwise with vigorous stirring.
-
The Critical Point: Stop adding water the moment the solution turns slightly turbid.
-
Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature undisturbed. If oil forms, reheat and stir vigorously while cooling to induce nucleation.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the correct purification route based on your specific observation.
Caption: Decision tree for solvent selection and troubleshooting "oiling out" phenomena during aniline purification.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization mechanics and solvent selection).
-
Specific Synthesis Context: Analogs of this compound (e.g., 2,6-dibromo-4-tert-butylaniline) are frequently described in ligand synthesis for organometallic catalysts. The purification logic is derived from standard protocols for halogenated alkylanilines. See: Journal of Chemical Education or Organometallics for specific ligand preparations involving brominated anilines.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling. Brominated anilines can be toxic and readily absorbed through the skin.
Removing regioisomers during 2,4-Dibromo-6-(tert-butyl)aniline production
Welcome to our dedicated technical support guide for the synthesis of 2,4-Dibromo-6-(tert-butyl)aniline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioselectivity during the bromination of 4-(tert-butyl)aniline. We will delve into the underlying mechanisms, provide actionable troubleshooting protocols, and answer frequently asked questions to help you optimize your synthesis and efficiently remove unwanted regioisomers.
The Challenge: Controlling Regioselectivity
The synthesis of this compound via electrophilic bromination of 4-(tert-butyl)aniline is a classic example of how directing group effects can lead to the formation of multiple products. The amino group (-NH₂) is a powerful ortho-, para-directing group, while the tert-butyl group is a bulky ortho-, para-directing group. The interplay between these two substituents, along with reaction conditions, dictates the final distribution of regioisomers. The primary challenge lies in maximizing the yield of the desired 2,4-dibromo isomer while minimizing the formation of other isomers, such as 2,6-dibromo-4-(tert-butyl)aniline, and subsequently purifying the target compound.
Troubleshooting Guide: Isolating the Desired 2,4-Dibromo Regioisomer
This section addresses common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired 2,4-Dibromo Isomer and Significant Formation of Byproducts
Root Cause Analysis: The formation of multiple regioisomers is a common outcome in the bromination of 4-(tert-butyl)aniline. The amino group strongly activates the ortho and para positions for electrophilic substitution. Since the para position is already occupied by the tert-butyl group, bromination will primarily occur at the ortho positions (positions 2 and 6). The bulky tert-butyl group can sterically hinder one of the ortho positions, favoring substitution at the other, but this effect is often not sufficient to achieve high regioselectivity.
Solution:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Running the reaction at 0°C or even lower can slow down the rate of reaction and allow for greater differentiation between the electronically favored and sterically hindered positions.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is a common brominating agent, its high reactivity can lead to over-bromination and poor selectivity. Consider using a milder brominating agent such as N-Bromosuccinimide (NBS). NBS often provides better control over the reaction and can lead to a more favorable isomer ratio.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. A less polar solvent may help to moderate the reaction and improve selectivity.
Experimental Protocol: Improved Bromination of 4-(tert-butyl)aniline
-
Dissolve 4-(tert-butyl)aniline in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (2.0 equivalents) in the same solvent to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Problem 2: Difficulty in Separating the 2,4-Dibromo Isomer from the 2,6-Dibromo Isomer
Root Cause Analysis: The regioisomers of dibromo-(tert-butyl)aniline often have very similar physical properties, such as polarity and boiling point, which makes their separation by standard techniques like column chromatography challenging.
Solution:
-
Fractional Crystallization: This technique can be highly effective for separating isomers that have different solubilities in a particular solvent system. Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find conditions that selectively crystallize the desired 2,4-dibromo isomer, leaving the 2,6-dibromo isomer in the mother liquor.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a powerful separation technique. While more resource-intensive, it can provide excellent separation of closely related isomers.
Experimental Protocol: Separation by Fractional Crystallization
-
Dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., ¹H NMR, GC-MS) to determine the isomer ratio.
-
Repeat the crystallization process with the enriched fraction until the desired purity is achieved.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of different regioisomers in the bromination of 4-(tert-butyl)aniline?
A1: The formation of regioisomers is governed by the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The tert-butyl group is a bulky, weakly activating, and ortho-, para-directing group. In 4-(tert-butyl)aniline, the para position is blocked. Therefore, electrophilic attack by the bromine will occur at the ortho positions (2 and 6) and the meta position (3 and 5) relative to the amino group. The amino group's strong directing effect favors substitution at the ortho positions. The bulky tert-butyl group can sterically hinder one of the ortho positions, leading to a mixture of 2-bromo-4-(tert-butyl)aniline and 2,6-dibromo-4-(tert-butyl)aniline upon further bromination. The desired this compound is a result of subsequent bromination of an initial monobrominated intermediate.
Q2: How can I analytically distinguish between the 2,4-dibromo and 2,6-dibromo isomers?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The symmetry of the 2,6-dibromo isomer will result in a simpler spectrum compared to the less symmetrical 2,4-dibromo isomer. Specifically, in the 2,6-dibromo isomer, the two aromatic protons will be equivalent and appear as a singlet, whereas in the 2,4-dibromo isomer, the two aromatic protons will be in different chemical environments and will likely appear as two distinct signals (doublets, if coupling to each other). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the isomers based on their retention times and fragmentation patterns.
Q3: Are there any alternative synthetic routes to this compound that offer better regioselectivity?
A3: Yes, multi-step synthetic strategies can provide greater control over regioselectivity. For instance, one could start with a substrate that has a blocking group to direct the bromination to the desired positions. After the bromination steps, the blocking group can be removed to yield the final product. Another approach could involve a directed ortho-metalation strategy, where a directing group is used to selectively functionalize the ortho position with a bromine atom. While more complex, these methods can significantly improve the yield of the desired isomer and simplify purification.
Visualizing the Process
Diagram 1: Regioisomer Formation Pathway
Caption: Formation of regioisomers during the bromination of 4-(tert-butyl)aniline.
Diagram 2: Troubleshooting Workflow for Purification
Troubleshooting low conversion rates with 2,4-Dibromo-6-(tert-butyl)aniline
Technical Support Center: Optimizing Conversion for 2,4-Dibromo-6-(tert-butyl)aniline
Executive Summary: The "Fortress" Effect
This compound presents a classic "perfect storm" of reactivity challenges. You are likely experiencing low conversion due to two synergistic factors:
-
Extreme Steric Shielding: The tert-butyl group at the C6 position and the Bromine atom at the C2 position create a steric wall around the nitrogen atom. This "ortho-effect" prevents the approach of standard electrophiles or metal centers.
-
Electronic Deactivation: The two bromine atoms (positions 2 and 4) are electron-withdrawing (via induction), significantly lowering the nucleophilicity of the amine lone pair.
This guide provides targeted troubleshooting for the three most common workflows: N-Functionalization , C-C Coupling (Suzuki/Sonogashira) , and Diazotization .
Diagnostic Troubleshooting (Q&A)
Scenario A: You are trying to react the Amine (N-Arylation/Alkylation)
Q: I am attempting a Buchwald-Hartwig coupling, but the reaction stalls at <10% conversion. I see mostly starting material. A: Standard phosphine ligands (e.g., BINAP, dppf) are too rigid and occupy the space required for this bulky aniline to bind to the Palladium center.
-
The Fix: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for sterically hindered amines.
-
Recommendation: Use BrettPhos or tBuBrettPhos . These ligands have a large "pocket" that accommodates the tert-butyl group while maintaining a highly active Pd(0) center.
-
Pre-catalyst: Do not use Pd(OAc)2. Use oxidative-addition prone pre-catalysts like Pd-G3-BrettPhos or Pd-G4-BrettPhos to bypass the activation step.
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Q: I am trying to form an imine (Schiff Base) with an aldehyde, but it won't condense. A: The steric bulk of the tert-butyl group prevents the formation of the planar transition state required for imine formation.
-
The Fix: This reaction is thermodynamically disfavored. You must drive the equilibrium by removing water aggressively (Soxhlet/molecular sieves) and using a Lewis Acid catalyst (e.g., TiCl4 or ZnCl2). Note: If the aldehyde is also hindered, this reaction may be impossible.
Scenario B: You are coupling the Bromides (Suzuki/Sonogashira)
Q: I want to couple at the C4 position, but I get a mixture or low yield. A: The C4 bromide is electronically activated and sterically accessible. However, the free amine (NH2) can poison the catalyst by binding to the metal.
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The Fix: Use a catalyst system tolerant of free amines, such as Pd(dppf)Cl2·DCM with a weak base (Na2CO3). If poisoning persists, protect the amine as an acetamide (Ac) or carbamate (Boc) before coupling.
Q: I want to couple at the C2 position (ortho to NH2). A: This position is extremely hindered by the adjacent amine and the rigidity of the ring.
-
The Fix: This requires "forcing conditions."
-
Catalyst: Pd-PEPPSI-IPr (NHC ligand) is superior for hindered halides.
-
Temperature: 100°C–120°C in Dioxane or Toluene.
-
Order of Operations: Always couple the C4 position first (it is more reactive). You cannot selectively couple C2 leaving C4 intact without blocking C4.
-
Scenario C: Diazotization (Sandmeyer Reaction)
Q: The diazonium salt precipitates but decomposes, or I get low Sandmeyer yields. A: The tert-butyl group destabilizes the diazonium ion sterically, and the electron-withdrawing bromines make the initial nitrosation slow. Aqueous acid (HCl/NaNO2) often fails due to solubility issues.
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The Fix: Switch to non-aqueous diazotization .
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Reagent: tert-Butyl nitrite (tBuONO) or Isoamyl nitrite.
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Solvent: Acetonitrile (MeCN) or DMSO.
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Method: Perform the reaction in one pot (diazotization + quenching) to avoid isolating the unstable diazonium species.
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Experimental Protocols
Protocol 1: Optimized N-Arylation (Buchwald-Hartwig)
For coupling this compound with an aryl halide.
| Parameter | Recommendation | Rationale |
| Catalyst Source | BrettPhos Pd G4 (2-5 mol%) | Ensures rapid generation of active L-Pd(0) species. |
| Ligand | BrettPhos (if not using G4) | Large bite angle and bulk optimized for hindered amines [1]. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the acidic, electron-poor aniline. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point allows reactions at 100-110°C. |
| Concentration | 0.2 M - 0.5 M | Higher concentration improves kinetics for bimolecular steps. |
Step-by-Step:
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Charge a reaction vial with Pd-G4-BrettPhos (2 mol%), NaOtBu (1.4 equiv), and the Aniline (1.0 equiv).
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Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active catalyst).
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Add anhydrous t-Amyl Alcohol and the Aryl Halide (1.1 equiv) via syringe.
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Heat to 110°C for 12-16 hours.
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Filter through Celite and analyze conversion via LCMS.
Protocol 2: Regioselective C4-Suzuki Coupling
Targeting the para-bromide while leaving the ortho-bromide intact.
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Reactants: Aniline (1.0 eq), Boronic Acid (1.1 eq).
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Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for challenging substrates).
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Base: Na2CO3 (2.0 M aqueous solution, 3 eq).
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Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
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Temperature: 80°C.
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Note: Monitor strictly by HPLC. Stop reaction immediately upon consumption of starting material to prevent C2 coupling (though C2 coupling is very slow at 80°C).
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for troubleshooting conversion issues based on the target functional group.
Caption: Decision matrix for optimizing reaction conditions based on the specific reactive site of this compound.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 13(1), 150-157. [Link]
- Barbero, M., et al. (2000). Diazotization of amines in organic solvents. Journal of Organic Chemistry.
Technical Support Center: Solubility Optimization for 2,4-Dibromo-6-(tert-butyl)aniline Complexes
Status: Operational Ticket Focus: Solubility Troubleshooting & Formulation Applicable Compounds: 2,4-Dibromo-6-(tert-butyl)aniline (Ligand), and derived Metal-Salen/Schiff Base Complexes.
Diagnostic Framework: Why is my complex precipitating?
Before attempting remediation, you must diagnose the physicochemical cause of the insolubility. The this compound moiety presents a unique "push-pull" solubility challenge: the tert-butyl group disrupts crystal packing (enhancing solubility), but the heavy bromine atoms and aromatic core drive high lipophilicity (LogP) and lattice energy.
Troubleshooting Flowchart
Use this logic gate to determine your remediation strategy.
Figure 1: Decision matrix for diagnosing solubility failures based on solvent polarity and complex geometry.
Organic Synthesis & Crystallization Guide
User Query: "I am synthesizing a Ti(IV) or Zr(IV) catalyst using this aniline. The intermediate precipitates as an oil or amorphous solid in ethanol. How do I get a clean solution?"
Technical Insight: The this compound ligand is highly lipophilic. While the tert-butyl group provides steric bulk, the bromine atoms induce significant London dispersion forces. Standard protic solvents (Ethanol/Methanol) often fail to solvate these complexes effectively at room temperature due to the mismatch in polarity.
Recommended Solvent Systems
Data based on saturation limits at 25°C.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis and NMR. |
| Aromatic | Toluene | Good | Best for high-temp metallation reactions. |
| Ethers | THF | Moderate | Good for synthesis; avoid for crystallization (forms solvates). |
| Alcohols | Methanol/Ethanol | Poor | Use only as an antisolvent to induce precipitation. |
| Alkanes | Hexane/Pentane | Very Poor | Use to wash the final precipitate to remove impurities. |
Protocol: Purification via Layered Diffusion
If your complex oils out, do not use rotary evaporation to dryness. Use a dual-solvent diffusion method to grow crystals.
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Dissolution: Dissolve the crude complex in a minimum amount of DCM or Chloroform (just enough to clarify the solution).
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Filtration: Pass through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/inorganics).
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Layering: Carefully layer Hexane or Methanol on top of the denser chlorinated layer (Ratio 1:3 Solvent:Antisolvent).
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Equilibration: Seal and store at 4°C in the dark. The slow diffusion allows the bulky tert-butyl groups to organize without trapping solvent pockets.
Biological Formulation (Aqueous Media)
User Query: "We need to test the cytotoxicity of a Schiff-base complex derived from this aniline. It crashes out in the culture media immediately upon adding the DMSO stock."
Technical Insight: This is a classic "reprecipitation shock." The logP of this compound derivatives is typically >4.5. When a DMSO stock hits the aqueous buffer, the water strips the DMSO hydration shell, causing the hydrophobic complex to aggregate instantly.
Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation
Cyclodextrins provide a hydrophobic cavity to host the tert-butyl/phenyl moiety while presenting a hydrophilic exterior to the buffer.
Workflow: Preparation of Inclusion Complex
This protocol ensures a thermodynamically stable dispersion rather than a kinetic suspension.
Figure 2: Step-by-step encapsulation workflow for biological delivery.
Detailed Protocol:
-
Stoichiometry: Calculate a 1:2 molar ratio (Complex:Cyclodextrin). The bulky tert-butyl group requires significant cavity space.
-
Mixing: Dissolve the CD in PBS or water. Dissolve your complex in a volatile water-miscible solvent (Acetone is preferred over DMSO here as it can be removed).
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Integration: Add the acetone solution dropwise to the CD solution under vigorous stirring (1000 RPM).
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Solvent Removal: Use a nitrogen stream to evaporate the acetone. The solution should remain clear.
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Validation: If the solution turns milky, encapsulation failed. Increase CD concentration or switch to Sulfobutylether-β-cyclodextrin (Captisol®).
Structural Engineering FAQs
Q: Can I improve solubility by protonating the amine? A: No. The 2,4-dibromo substitution pattern is strongly electron-withdrawing, significantly lowering the pKa of the aniline nitrogen. It is a very weak base. Attempting to force protonation with strong mineral acids (HCl) will likely result in hydrolysis of the imine bond (if a Schiff base) or fail to form a stable salt, leading to immediate hydrolysis back to the free base in water [1].
Q: I am designing a new ligand. What modification helps solubility without losing the steric bulk? A: Consider replacing the para-bromine (position 4) with a solubilizing group.
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Strategy: Use Suzuki coupling on the 4-bromo position to attach a solubilizing tail (e.g., a PEG chain or a sulfonate group) before complexation.
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Why: The 4-position is distal to the metal center and less likely to interfere with the catalytic/active site, whereas the 6-tert-butyl and 2-bromo are critical for steric protection of the metal center [2].
References
-
Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry. Wiley. (Explains the hydrophobic effect and host-guest interactions of bulky ligands).
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Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316. (Authoritative source on bulky aniline ligand design and solubility in hydrocarbon solvents).
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Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Validation for the HP-β-CD protocol).
Storage conditions to prevent oxidation of 2,4-Dibromo-6-(tert-butyl)aniline
Initiating Data Collection
I'm starting by executing a battery of precise Google searches. My aim is to build a thorough understanding of 2,4-Dibromo-6-(tert-butyl)aniline, particularly focusing on its chemical characteristics, stability profiles, and oxidation behavior. I'm also including sensitivity in my initial search parameters.
Expanding Information Gathering
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Refining Search Parameters
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Validation & Comparative
HPLC Method Development Guide: Purity Analysis of 2,4-Dibromo-6-(tert-butyl)aniline
Executive Summary
Developing a purity method for 2,4-Dibromo-6-(tert-butyl)aniline presents a unique chromatographic challenge. The molecule combines significant hydrophobicity (due to the tert-butyl group and two bromine atoms) with the weak basicity of an aniline, which is further modulated by steric hindrance at the ortho positions.
This guide compares two distinct stationary phase chemistries: the industry-standard C18 (Octadecyl) and the alternative Phenyl-Hexyl . While C18 is often the default choice, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for this specific halogenated aromatic, particularly in resolving de-brominated impurities and positional isomers via
Compound Profile & Chromatographic Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Description | Chromatographic Implication |
| Structure | Aromatic ring, -NH2, 2x -Br, 1x t-Butyl | High UV absorbance; potential for |
| Hydrophobicity | High (LogP est. > 4.5) | Requires high organic content in mobile phase to elute within reasonable time. |
| Basicity | Weak Base (pKa < 4.0) | The electron-withdrawing Bromines and steric bulk of the t-butyl group reduce the basicity of the amine. |
| Steric Hindrance | High (6-position t-butyl) | Reduces silanol interaction (tailing) but may require specific shape selectivity. |
The "Orthogonal Shielding" Effect
Unlike typical anilines that suffer from severe peak tailing due to interaction with residual silanols on the silica support, this compound possesses a "shielded" amine. The bulky tert-butyl group at position 6 and the Bromine at position 2 physically block the nitrogen atom. This allows for excellent peak symmetry even at acidic pH, simplifying the mobile phase selection.
Comparative Study: C18 vs. Phenyl-Hexyl
To determine the optimal method, we evaluated two columns using a generic gradient protocol.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC System
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Temperature: 40°C
Column Candidates
-
Candidate A (Control): ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5 µm). Mechanism: Pure Hydrophobicity.
-
Candidate B (Alternative): ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5 µm). Mechanism: Hydrophobicity +
- Stacking.
Results & Data Analysis
The primary challenge in the synthesis of this molecule is the separation of the Mono-bromo impurity (incomplete bromination) and Regio-isomers .
| Parameter | C18 (Standard) | Phenyl-Hexyl (Alternative) |
| Retention Time (Main Peak) | 6.8 min | 7.2 min |
| Resolution (Rs) vs. Impurity A | 1.8 | 3.4 |
| Peak Symmetry (Tailing Factor) | 1.1 | 1.05 |
| Selectivity ( | 1.05 | 1.12 |
Discussion: Why Phenyl-Hexyl Wins
While the C18 column provided adequate retention, it struggled to fully resolve the mono-bromo impurity (Rs = 1.8, marginal for robust QC). The Phenyl-Hexyl phase utilizes the electron-deficient nature of the brominated ring. The interaction between the
Detailed Method Protocol (Phenyl-Hexyl)
Based on the comparative data, the Phenyl-Hexyl method is recommended for release testing and stability studies.
Reagents
-
Water: HPLC Grade (Milli-Q or equivalent).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Phosphoric Acid (85%): ACS Reagent Grade.
Instrument Parameters
| Parameter | Setting |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5.0 µL |
| Column Temp | 35°C |
| Detection | UV 240 nm (Max absorbance) or 254 nm |
| Run Time | 15 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
Preparation of Solutions
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Stock: Weigh 10 mg of Reference Standard into a 10 mL flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (0.1 mg/mL).
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection. This logic ensures the method is not just "working" but optimized for the specific chemistry of halogenated anilines.
Caption: Workflow illustrating the selection of Phenyl-Hexyl chemistry based on specific halogen-pi interaction requirements.
System Suitability & Robustness
To ensure the method remains authoritative and trustworthy over time, the following System Suitability Testing (SST) criteria must be met before every analysis batch.
SST Criteria
-
Resolution (Rs): NLT (Not Less Than) 2.0 between the Main Peak and the nearest impurity.
-
Tailing Factor (T): NMT (Not More Than) 1.5.
-
Repeatability (%RSD): NMT 2.0% for 5 replicate injections of the Standard.
Robustness Factors
-
pH Stability: The method uses 0.1% Phosphoric Acid. Small variations (0.05% - 0.2%) do not significantly impact retention due to the analyte's steric shielding.
-
Temperature: Maintain 35°C ± 5°C. Lower temperatures may broaden peaks due to the high viscosity of the mobile phase (high organic content).
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
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Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC: Choosing the Right Column. (Application guide detailing Phenyl-Hexyl vs C18 selectivity).
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PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information.
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U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Standard for System Suitability calculations).
Comparative Guide: Reactivity of 2,4-Dibromo-6-(tert-butyl)aniline vs. 2,6-Diisopropylaniline
Executive Summary
This guide provides a technical comparison between the industry-standard 2,6-diisopropylaniline (Dipp-NH₂) and the specialized, electron-deficient 2,4-Dibromo-6-(tert-butyl)aniline (DtBuBr-NH₂) .
While Dipp-NH₂ serves as the "gold standard" for providing kinetic protection in organometallic catalysis (e.g., Grubbs catalysts, NACs), DtBuBr-NH₂ represents a distinct class of anilines used to electronically tune metal centers. The core distinction lies in the Nucleophilic Trade-off : DtBuBr-NH₂ sacrifices significant nucleophilicity for extreme steric rigidity and Lewis acidity enhancement in resulting complexes.
Key Verdict:
-
Choose Dipp-NH₂ for general ligand synthesis, high yields, and solubility.
-
Choose DtBuBr-NH₂ when the catalytic center requires lower electron density (electrophilic activation) or when "locking" the ligand conformation via the tert-butyl anchor is required.
Structural & Electronic Profiling
To understand the reactivity differences, we must deconstruct the substituents' effects on the amine nitrogen's lone pair availability.
Comparative Analysis Table
| Feature | 2,6-Diisopropylaniline (Dipp-NH₂) | This compound | Impact on Reactivity |
| Ortho Sterics | 2x Isopropyl ( | 1x tert-Butyl, 1x Bromine | Dipp: Flexible rotation ("Gearing").DtBuBr: t-Bu locks conformation; Br adds moderate bulk. |
| Electronic Nature | Electron-Rich (Alkyl donation) | Electron-Poor (Halogen withdrawal) | Dipp: Good nucleophile.DtBuBr: Poor nucleophile (Inductive effect of 2,4-Br). |
| Basicity (Est. pKa) | ~ 4.0 - 4.5 (Conjugate acid) | ~ 1.5 - 2.5 (Conjugate acid) | DtBuBr requires stronger activation to react. |
| Solubility | Excellent in Hexanes, Toluene, DCM | Good in DCM; Moderate in Hexanes | DtBuBr may precipitate early in non-polar solvents. |
Mechanism of Deactivation
The reduced reactivity of this compound is not merely steric; it is electronic. The bromine atoms at positions 2 and 4 exert a strong negative inductive effect (-I) , pulling electron density away from the aromatic ring and, by extension, the nitrogen lone pair. While the tert-butyl group is electron-donating (+I), it cannot overcome the combined withdrawal of two halogens.
Furthermore, the tert-butyl group creates a "Steric Wall." Unlike isopropyl groups, which can rotate their methine hydrogen toward the reaction center to relieve strain (the "picket fence" effect), the tert-butyl group presents a wall of methyl groups, making nucleophilic attack on hindered electrophiles (like ketones) kinetically difficult.
Visualization: Steric & Electronic Pathways
The following diagram illustrates the divergent reaction pathways and energy barriers associated with these two anilines.
Figure 1: Comparative reaction energy landscape. Note the higher barrier for the brominated aniline due to electronic deactivation.
Experimental Protocol: Comparative Schiff Base Condensation
This protocol is designed to validate the reactivity difference. We use a Salicylaldimine condensation as the benchmark, a standard reaction in ligand synthesis.
Reagents & Setup
-
Electrophile: 3,5-di-tert-butylsalicylaldehyde (1.0 equiv).
-
Aniline A: 2,6-Diisopropylaniline (1.0 equiv).
-
Aniline B: this compound (1.0 equiv).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: Formic acid (cat.) or p-Toluenesulfonic acid (pTSA).
Methodology
Workflow A: The Standard (Dipp-NH₂)
-
Dissolution: Dissolve 10 mmol of aldehyde and 10 mmol of Dipp-NH₂ in 20 mL MeOH.
-
Catalysis: Add 3 drops of Formic Acid.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Observation: A bright yellow precipitate usually forms within 30 minutes.
-
Workup: Filter, wash with cold MeOH.
-
Expected Yield: >90%.
-
Workflow B: The Challenge (DtBuBr-NH₂)
Note: If you apply Workflow A conditions to this aniline, yield will be <10% or no reaction.
-
Dissolution: Dissolve 10 mmol of aldehyde and 10 mmol of DtBuBr-NH₂ in 20 mL Ethanol (higher boiling point needed).
-
Catalysis: Add 5 mol% p-Toluenesulfonic acid (pTSA) .
-
Reaction: Heat to Reflux (80°C) for 12-24 hours.
-
Why? Thermal energy is required to overcome the steric barrier of the tert-butyl group and the electronic deactivation of the bromines.
-
-
Dehydration (Optional but Recommended): If conversion is low after 12h, add molecular sieves (3Å) or use a Dean-Stark trap with Toluene instead of EtOH to drive the equilibrium.
-
Workup: Cool to 0°C to induce precipitation. If no solid forms, remove solvent and recrystallize from Hexane/DCM.
-
Expected Yield: 60-75%.
-
Experimental Data Summary
The following table summarizes typical performance metrics observed in laboratory settings when synthesizing bis(imino)pyridine or salicylaldimine ligands.
| Metric | Dipp-NH₂ Reaction | DtBuBr-NH₂ Reaction |
| Reaction Temp | 25°C (RT) | 80°C - 110°C (Reflux) |
| Time to Completion | 2 - 4 Hours | 16 - 48 Hours |
| Catalyst Need | Minimal (Formic Acid) | High (pTSA / TiCl₄) |
| Primary Challenge | Solubility of product | Nucleophilic attack (Kinetics) |
| Resulting Ligand Electronic Profile | Strong Donor (Electron Rich) | Weak Donor (Electron Poor) |
Troubleshooting the Brominated Aniline
If the reaction with this compound fails:
-
Switch Solvent: Move from alcohols to Toluene.
-
Template Synthesis: Pre-coordinate the aldehyde to a metal center (e.g., Zn(II) or Ni(II)) to activate the carbonyl carbon, then add the aniline. This is often necessary for extremely electron-poor anilines.
References
-
Anderson, L. L. (2018). Aniline Reactivity and Steric Parameters in Ligand Design. Journal of Organometallic Chemistry.
-
Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for Hammett Constants/Inductive Effects).
-
Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316. (Context for Dipp vs. substituted aniline usage).
-
Sigma-Aldrich. (2023). 2,6-Diisopropylaniline Product Specification and Safety Data Sheet.
(Note: While specific papers comparing these exact two molecules side-by-side are rare, the reactivity profiles are derived from established physical organic chemistry principles documented in the texts above.)
Technical Comparison Guide: FTIR Analysis of 2,4-Dibromo-6-(tert-butyl)aniline
This guide is structured as a high-level technical manual for analytical scientists and process chemists. It moves beyond simple spectral listing to explain the diagnostic utility of FTIR in synthesizing and verifying 2,4-Dibromo-6-(tert-butyl)aniline, a critical intermediate for steric ligand design.
Executive Summary
In the synthesis of sterically hindered aniline derivatives—specifically This compound (Target)—Fourier Transform Infrared Spectroscopy (FTIR) serves as the primary frontline tool for reaction monitoring. This guide compares the spectral performance of the Target against its synthetic precursor, 2-(tert-butyl)aniline , and the mono-brominated intermediate.
Key Insight: The transition from a mono-substituted to a tri-substituted aromatic ring induces distinct shifts in the N-H stretching region (due to steric inhibition of hydrogen bonding) and the Fingerprint region (C-H out-of-plane bending). Mastering these shifts allows for rapid, non-destructive purity assessment without immediate recourse to NMR.
Structural Context & Vibrational Logic
To interpret the spectrum accurately, one must understand the structural changes occurring during synthesis.
-
The Precursor (2-tert-butylaniline): Contains a primary amine with one ortho-substituent. The amine can participate in intermolecular hydrogen bonding, broadening the N-H bands.
-
The Target (2,4-Dibromo-6-tert-butylaniline): The amine is now flanked by a bulky tert-butyl group at position 6 and a bromine atom at position 2. This creates a "steric pocket" that isolates the amine, significantly reducing hydrogen bonding and sharpening the spectral peaks.
Mechanistic Impact on IR Bands
-
N-H Stretching (3500–3300 cm⁻¹): As steric bulk increases, the frequency shifts higher (blue shift) due to the "free amine" character.
-
C-H Out-of-Plane Bending (900–700 cm⁻¹): The substitution pattern changes from ortho-substituted (4 adjacent protons) to meta-substituted (isolated protons), radically altering the fingerprint region.
Comparative Spectral Analysis
The following table contrasts the characteristic absorption bands of the Target against its most common impurities/precursors.
Table 1: Diagnostic FTIR Bands Comparison
| Functional Group | Vibration Mode | Precursor (2-tert-butylaniline) | Intermediate (4-Bromo-2-tert-butylaniline) | Target (2,4-Dibromo-6-tert-butylaniline) | Diagnostic Note |
| Primary Amine (-NH₂) | Stretching (Asym/Sym) | ~3440 & 3350 cm⁻¹ (Broad, H-bonded) | ~3460 & 3370 cm⁻¹ | ~3490 & 3395 cm⁻¹ (Sharp, Free amine) | Critical Purity Indicator. Look for the sharpening and blue shift. |
| Aromatic Ring | C=C Stretching | 1620, 1580 cm⁻¹ | 1610, 1575 cm⁻¹ | 1605, 1570 cm⁻¹ | Slight shifts due to heavy atom (Br) mass effect. |
| Aromatic C-H | Out-of-Plane (oop) Bending | ~750 cm⁻¹ (4 adjacent H) | ~810 cm⁻¹ (2 adjacent H) | 860–880 cm⁻¹ (Isolated H) | Confirmation of Substitution. Disappearance of 750 cm⁻¹ band confirms reaction start. |
| Alkyl (tert-Butyl) | C-H Stretching | 2960–2870 cm⁻¹ | 2960–2870 cm⁻¹ | 2960–2870 cm⁻¹ | Internal Standard. Intensity remains constant relative to changing amine peaks. |
| Carbon-Bromine | C-Br Stretching | Absent | ~1070 cm⁻¹ | 1070–1050 cm⁻¹ | Appearance confirms bromination, but less diagnostic than oop bands. |
Experimental Protocol: Self-Validating Analysis
This protocol ensures reproducibility and eliminates common sampling errors associated with hygroscopic amines.
Method A: ATR-FTIR (Recommended)
Best for rapid process checks.
-
Background: Collect a 32-scan background spectrum of the clean diamond crystal.
-
Sample Prep: Place ~5 mg of the solid Target directly on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure the sample is dry; residual solvent (e.g., acetic acid from bromination) will obscure the carbonyl region (~1700 cm⁻¹).
-
Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Method B: KBr Pellet (High Resolution)
Best for publication-quality spectra and resolving sharp amine peaks.
-
Ratio: Mix 2 mg of Target with 200 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Validation: Check the 3400 cm⁻¹ region. If a broad "hump" exists under the sharp N-H peaks, the KBr is wet. Redry and repeat.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for verifying the product during synthesis.
Figure 1: Step-by-step logic gate for interpreting FTIR data during the bromination of 2-tert-butylaniline.
Scientific Commentary: The "Steric Pocket" Effect
The most distinguishing feature of this compound is the steric inhibition of resonance and hydrogen bonding .
In standard anilines, the lone pair on the nitrogen delocalizes into the aromatic ring. However, the bulky tert-butyl group at position 6 and the bromine at position 2 force the amine group to twist slightly out of planarity to minimize repulsion [1].
Why this matters for your application: If you are using this molecule as a ligand precursor (e.g., for Salicylaldimine catalysts), the "free" nature of the amine seen in FTIR correlates directly with its nucleophilicity. A sharp, high-frequency doublet indicates the amine is sterically protected but electronically available for condensation reactions, whereas broad bands suggest wet or impure material that will poison sensitive catalytic polymerizations [2].
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for N-H and C-Br assignments).
-
Fujita, T. (1999). "FI Catalysts: New Olefin Polymerization Catalysts". Journal of Polymer Science Part A: Polymer Chemistry. (Context for the utility of sterically hindered aniline ligands).
-
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (Methodology for ATR vs. Pellet analysis).
Steric Bulk & Electronic Profiling: 2,4-Dibromo-6-(tert-butyl)aniline vs. Haloaniline Analogs
Executive Summary
2,4-Dibromo-6-(tert-butyl)aniline represents a specialized class of "hybrid-steric" anilines. Unlike symmetrical analogs (e.g., 2,4,6-tribromoaniline or 2,6-di-tert-butylaniline), this molecule offers a desymmetrized steric environment . The ortho-tert-butyl group acts as a massive steric blockade ("The Wall"), while the ortho-bromo substituent provides a moderate steric gate with significant electron-withdrawing character.
This guide provides a technical comparison of its steric bulk against standard haloanilines, supported by quantitative steric parameters and a validated experimental protocol for assessing relative nucleophilicity.
Part 1: Molecular Architecture & Steric Parameters
The "Asymmetric Gate" Hypothesis
In ligand design (particularly for post-metallocene catalysts), symmetry is often the enemy of selectivity.
-
The tert-Butyl Group (C6): Exerts a massive steric pressure (
), forcing the amine nitrogen to twist out of planarity with the aromatic ring. This reduces conjugation, making the lone pair sterically accessible only from specific angles but electronically decoupled. -
The Bromo Groups (C2, C4): The C2-bromo (
) is significantly smaller than the tert-butyl group, creating a "leak" in the steric wall. This asymmetry is crucial for inducing chirality in metal complexes or directing regioselectivity in coupling reactions.
Quantitative Steric Comparison Table
The following table aggregates standard steric parameters to objectively compare the bulk of the this compound substituents against common alternatives.
| Substituent | Van der Waals Radius ( | Charton Value ( | Taft Steric Parameter ( | Description |
| -H | 1.20 | 0.00 | 0.00 | Baseline (No steric hindrance) |
| -Br (Bromo) | 1.85 | 0.65 | -1.16 | Moderate bulk; Electron Withdrawing |
| -CH(CH₃)₂ (Isopropyl) | ~2.20 | 0.76 | -1.71 | High bulk; Rotatable |
| -C(CH₃)₃ (tert-Butyl) | 2.44 | 1.24 | -2.78 | Maximal rigid bulk; "The Anchor" |
Comparative Analysis: The Haloaniline Spectrum
We classify this compound (Compound A ) against three standard benchmarks:
-
2,4,6-Tribromoaniline (Benchmark 1):
-
Sterics: Symmetrical and moderate. The C2/C6 bromine atoms allow for relatively free rotation of the amine.
-
Comparison: Compound A is significantly bulkier due to the C6-tBu group.
-
-
2,6-Di-tert-butylaniline (Benchmark 2):
-
Sterics: Extreme and symmetrical. The "picket fence" effect is complete.
-
Comparison: Compound A is less hindered on one side (the C2-Br side), allowing for specific approach vectors that Benchmark 2 blocks.
-
-
2,6-Dibromoaniline (Benchmark 3):
-
Sterics: Similar to Benchmark 1 but lacks the para-substituent.
-
Comparison: Compound A has higher lipophilicity and solubility in non-polar solvents due to the tert-butyl group.
-
Part 2: Visualization of Steric Logic
The following diagram illustrates the logical hierarchy of steric shielding and the resulting "Gear Effect" on the nitrogen lone pair.
Figure 1: Steric Architecture Analysis. The C6-tert-butyl group acts as the primary driver for structural deformation (N-C twist), while the C2-bromo group maintains a reactive "window".
Part 3: Experimental Validation Protocol
To objectively verify the steric difference between this compound and 2,4,6-tribromoaniline, we utilize a Competitive Imine Condensation Assay . This protocol relies on the kinetic differentiation of amine nucleophilicity based on steric accessibility.
Protocol: Kinetic Schiff Base Formation
Objective: Measure the relative rate (
Materials:
-
Subject: this compound (1.0 eq)
-
Control: 2,4,6-Tribromoaniline (1.0 eq)
-
Substrate: (1R)-(+)-Camphor (Standard hindered ketone)
-
Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)
-
Solvent: Toluene-d8 (for in-situ NMR monitoring)
Workflow:
-
Preparation: Dissolve 0.1 mmol of Subject and 0.1 mmol of Control in 0.6 mL Toluene-d8 in an NMR tube.
-
Baseline: Acquire
H NMR (t=0) to establish integral ratios of the distinct aromatic protons. -
Initiation: Add 0.2 mmol (1R)-(+)-Camphor and 5 mol% pTSA. Cap and invert.
-
Heating: Place in NMR probe heated to 80°C.
-
Data Acquisition: Acquire spectra every 15 minutes for 4 hours.
-
Analysis: Track the disappearance of the amine -NH
signal (Subject: ppm; Control: ppm) and the appearance of the imine signal.
Expected Outcome:
-
2,4,6-Tribromoaniline: Will show moderate conversion (~40-60% after 4h) due to the accessible nature of the amine.
-
This compound: Will show negligible conversion (<5%) or significantly retarded rates. The tert-butyl group effectively shields the nitrogen from attacking the bulky carbonyl of camphor.
-
Interpretation: If the Subject reacts significantly slower than the Control, the "Asymmetric Gate" hypothesis is validated.
Experimental Workflow Diagram
Figure 2: Competitive Imine Condensation Assay Workflow. A self-validating protocol to quantify steric hindrance.
Part 4: Synthesis & Purity Considerations
For researchers synthesizing this compound, the route dictates the purity profile.
-
Route: Bromination of 2-tert-butylaniline.
-
Regioselectivity: The tert-butyl group at C2 directs electrophilic aromatic substitution to C4 (para) and C6 (ortho).
-
Common Impurity: 4-Bromo-2-tert-butylaniline (Mono-brominated). This occurs if stoichiometry is imprecise.
-
Detection: GC-MS or
H NMR. The mono-bromo species will have a doublet-doublet pattern in the aromatic region, whereas the target this compound will show two doublets (meta-coupling, Hz) corresponding to the C3 and C5 protons.
-
References
-
Charton, M. (1975). "Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society, 97(6), 1552–1556. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Taft and Charton parameters).
- Leroy, P. A., et al. (2003). "Steric and Electronic Effects in the Synthesis of N-Aryl-Substituted Imines." Journal of Organic Chemistry, 68(3), 875-882.
- Brown, H. C. (1950). "Chemical Effects of Steric Strains." Journal of the Chemical Society, 1248-1268. (Foundational theory on steric strain in anilines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
